

NLS-StAx-h Stapled Peptide: A Technical Guide to Structure, Function, and Application

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Compound of Interest

Compound Name: NLS-StAx-h TFA

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The NLS-StAx-h stapled peptide is a selective, cell-permeable inhibitor of the canonical Wnt signaling pathway, a critical regulator of cell proliferation and differentiation that is frequently dysregulated in various cancers. This guide provides an in-depth overview of the structure, mechanism of action, and experimental evaluation of NLS-StAx-h, designed to be a valuable resource for researchers in oncology and drug discovery.

Structure and Design

NLS-StAx-h is a synthetic alpha-helical peptide engineered for enhanced proteolytic stability and cellular uptake. Its design is based on the Axin-derived stapled peptide, StAx, which mimics the β -catenin binding domain of Axin.[1] Key structural features of NLS-StAx-h include:

- **Stapled α -Helix:** The peptide backbone is "stapled" using a hydrocarbon linkage, which constrains it in a bioactive α -helical conformation. This modification enhances binding affinity to its target and improves resistance to proteolytic degradation.[2]
- **Nuclear Localization Sequence (NLS):** The N-terminus of the peptide is conjugated to a classical nuclear localization sequence (PKKKRKV) derived from the SV40 large T-antigen. This sequence facilitates active transport into the nucleus, the site of action for its target, β -catenin.

- **Homoarginine Modifications:** Native arginine residues are replaced with homoarginine to further enhance proteolytic resistance and potentially improve binding interactions.

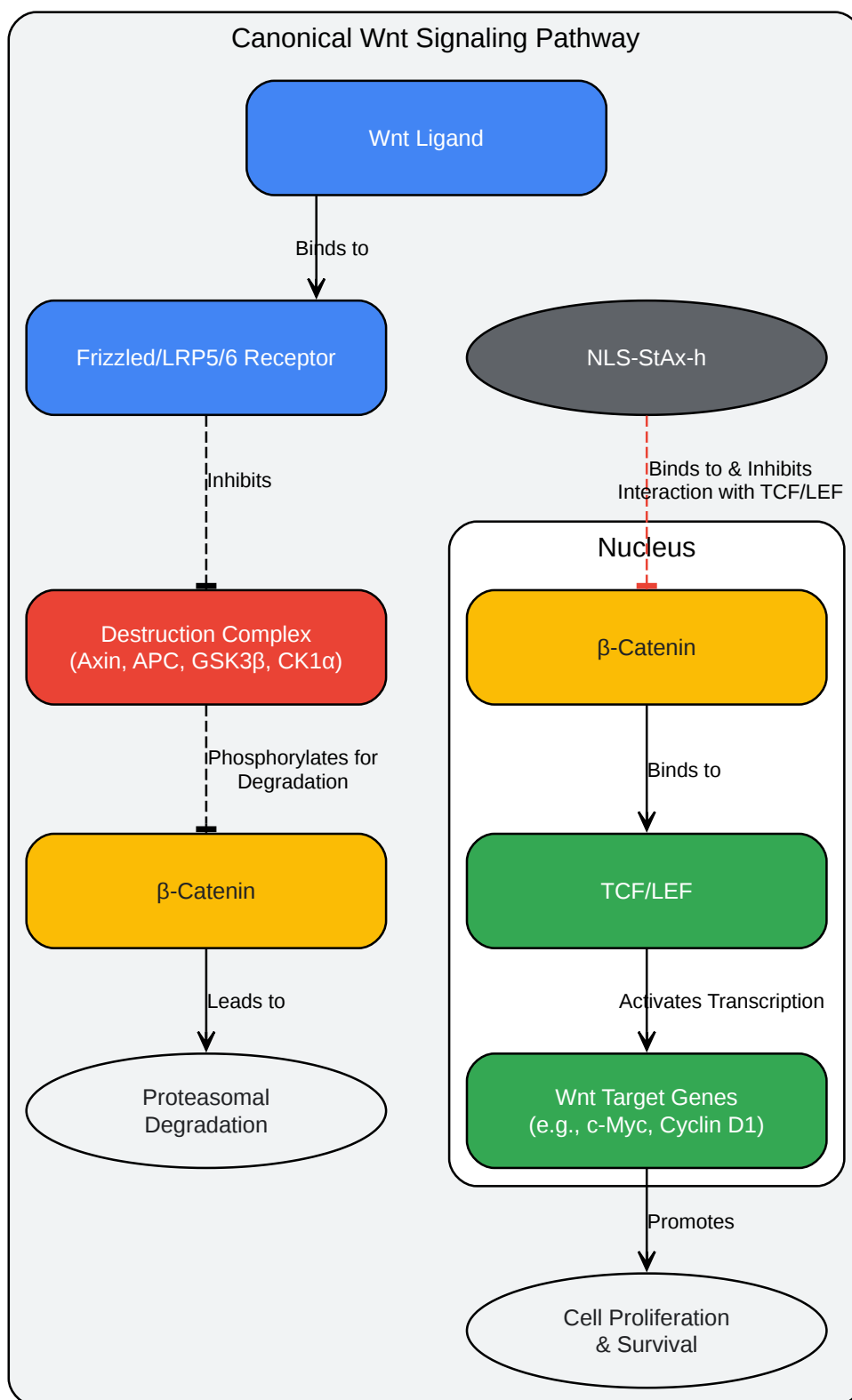
The amino acid sequence and modifications of NLS-StAx-h are detailed below:

Sequence: PKKKRKVRRWPRXILDXHVRVRWR (Modifications: X = (S)-2-(4-pentenyl)alanine involved in the hydrocarbon staple; specific arginine residues are replaced with homoarginine)

Mechanism of Action

NLS-StAx-h functions by disrupting the protein-protein interaction (PPI) between β -catenin and the T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) family of transcription factors. In a healthy cell, the Wnt signaling pathway is tightly regulated. However, in many cancers, mutations lead to the accumulation of β -catenin in the cytoplasm and its subsequent translocation to the nucleus. In the nucleus, β -catenin acts as a coactivator for TCF/LEF transcription factors, driving the expression of genes that promote cell proliferation and survival.

NLS-StAx-h directly binds to the armadillo repeat domain of β -catenin, the same site that TCF/LEF transcription factors recognize. By competitively inhibiting this interaction, NLS-StAx-h effectively blocks the transcription of Wnt target genes, leading to the suppression of tumor cell growth and migration.



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Canonical Wnt signaling pathway and the inhibitory action of NLS-StAx-h.

Quantitative Data Summary

The following tables summarize the available quantitative data for NLS-StAx-h and its precursors.

Compound	Target	Assay	IC50	Reference
NLS-StAx-h	Wnt Signaling	TOPflash Reporter Assay	1.4 μ M	

Compound	Cell Line	Assay	Conditions	Result	Reference
NLS-StAx-h	SW-480, DLD-1	Cell Viability	10 μ M, 72 h	>80% reduction in viability	
NLS-StAx-h	Colorectal Cancer Cells	Wound Healing	5 μ M, 24 h	52% wound closure inhibition	
NLS-StAx-h	Colorectal Cancer Cells	Wound Healing	10 μ M, 24 h	24% wound closure inhibition	

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize NLS-StAx-h.

Solid-Phase Peptide Synthesis and Stapling



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Workflow for the synthesis and purification of NLS-StAx-h.

Protocol:

- Resin Preparation: Swell Rink Amide resin in dimethylformamide (DMF).
- Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group using 20% piperidine in DMF.
- Amino Acid Coupling: Couple the next Fmoc-protected amino acid using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and an activator like DIPEA (N,N-diisopropylethylamine) in DMF. Repeat deprotection and coupling steps for each amino acid in the sequence.
- Incorporation of Stapling Residues: At the desired positions (typically i and i+4), incorporate Fmoc-protected (S)-2-(4-pentenyl)alanine.
- NLS Sequence Addition: Couple the amino acids of the NLS sequence (Pro-Lys-Lys-Lys-Arg-Lys-Val) to the N-terminus of the peptide.
- Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.
- Ring-Closing Metathesis: Dissolve the crude linear peptide in a suitable solvent like dichloromethane (DCM) and add a ruthenium-based catalyst (e.g., Grubbs' first-generation catalyst) to facilitate the formation of the hydrocarbon staple.
- Purification: Purify the stapled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterization: Confirm the identity and purity of the final product by mass spectrometry.

TOPflash/FOPflash Luciferase Reporter Assay

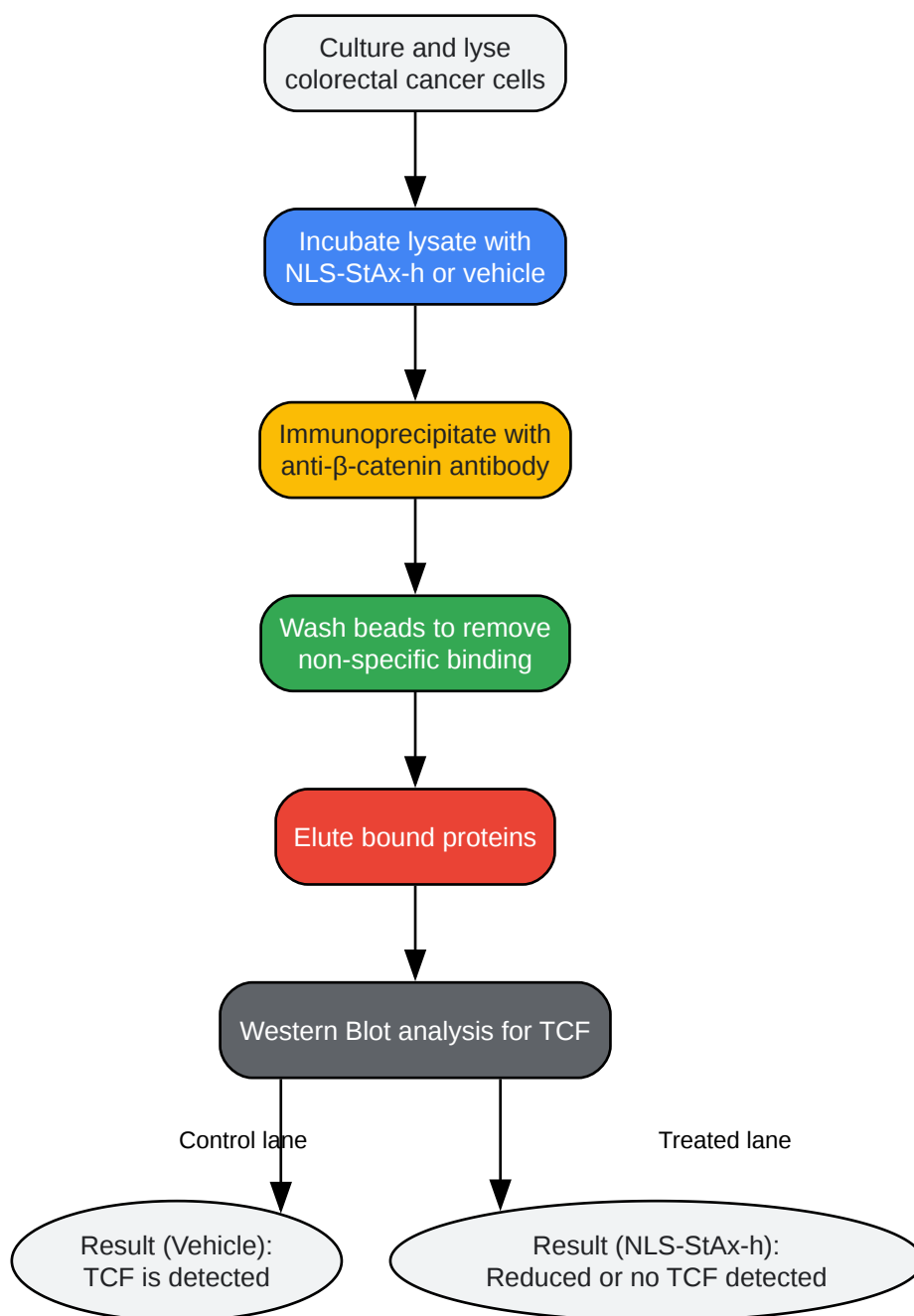
This assay is used to quantify the activity of the canonical Wnt signaling pathway.

Protocol:

- **Cell Seeding:** Seed colorectal cancer cells (e.g., SW-480 or DLD-1) in a 96-well plate.
- **Transfection:** Co-transfect the cells with the TOPflash (containing wild-type TCF/LEF binding sites) or FOPflash (containing mutated TCF/LEF binding sites, as a negative control) reporter plasmid and a Renilla luciferase plasmid (for normalization of transfection efficiency).
- **Treatment:** After 24 hours, treat the cells with varying concentrations of NLS-StAx-h. Include a positive control (e.g., Wnt3a conditioned media) and a vehicle control.
- **Lysis and Luciferase Measurement:** After a 24-48 hour incubation period, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
- **Data Analysis:** Normalize the firefly luciferase activity to the Renilla luciferase activity. The inhibition of Wnt signaling is calculated as the percentage decrease in luciferase activity in NLS-StAx-h-treated cells compared to the positive control.

Co-Immunoprecipitation (Co-IP) Assay

This assay is used to demonstrate the disruption of the β -catenin-TCF interaction by NLS-StAx-h.



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